2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide

Description

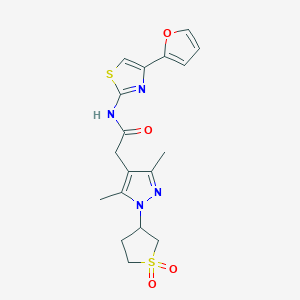

The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and methyl groups at positions 3 and 3. The acetamide moiety links this pyrazole unit to a thiazole ring bearing a furan-2-yl substituent. Its molecular formula is C₁₉H₂₁N₄O₄S₂, with a molecular weight of 449.52 g/mol.

Properties

IUPAC Name |

2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S2/c1-11-14(12(2)22(21-11)13-5-7-28(24,25)10-13)8-17(23)20-18-19-15(9-27-18)16-4-3-6-26-16/h3-4,6,9,13H,5,7-8,10H2,1-2H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDUIDBZHGMFNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide represents a novel structure with potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex molecular structure that incorporates a tetrahydrothiophene moiety, a pyrazole ring, and a thiazole derivative. Its unique combination of functional groups suggests diverse biological interactions.

Research indicates that compounds with similar scaffolds exhibit various pharmacological activities, including:

- Anticancer Activity : Pyrazole derivatives are known for their anticancer properties. They can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

- Antimicrobial Effects : The presence of the furan and thiazole groups may enhance antimicrobial activity against specific pathogens .

- Neuroprotective Properties : Some studies suggest that pyrazole derivatives can modulate potassium channels, potentially offering neuroprotective effects .

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Case Studies

Several studies have investigated the biological effects of related compounds:

- Anticancer Studies : A series of pyrazole derivatives were tested against different cancer cell lines, demonstrating significant cytotoxicity and inhibition of tumor growth. For instance, compounds similar to the target compound showed over 70% inhibition in MCF-7 breast cancer cells at specific concentrations .

- Antimicrobial Tests : Compounds with structural similarities were evaluated for their antimicrobial properties using the microplate Alamar Blue assay. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

- Neuroprotective Activity : In vivo studies on GIRK channel modulation revealed that certain pyrazole derivatives could enhance potassium currents in neuronal models, suggesting a protective role against neurodegenerative conditions .

Comparison with Similar Compounds

Key Substituents and Core Features

The compound’s pyrazole-thiazole-acetamide scaffold is shared with several analogs, though substituent variations significantly influence physicochemical and biological properties. A comparative analysis is provided below:

Structural Insights :

- The furan-thiazole substituent in the target compound distinguishes it from the benzo-thiazole in and the dichlorophenyl group in , likely altering electronic properties and π-π stacking interactions.

- Fluorinated analogs (e.g., ) exhibit increased lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius.

Crystallography and Hydrogen Bonding

- In , the dichlorophenyl-thiazole acetamide forms R₂²(8) hydrogen-bonded dimers, stabilizing the crystal lattice.

- The tetrahydrothiophene dioxide group’s conformation (e.g., chair vs. envelope) could influence crystal packing, as seen in sulfone-containing pharmaceuticals .

Bioactivity and Functional Implications

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from analogs:

- The furan-thiazole group in the target compound may enhance activity against Gram-negative bacteria via improved membrane penetration.

- Enzyme Inhibition : Pyrazole-sulfone derivatives (e.g., ) are explored as kinase inhibitors, where the sulfone group mimics phosphate in ATP-binding pockets. The target compound’s sulfone moiety may confer similar inhibitory properties.

- Metabolic Stability : Fluorinated analogs (e.g., ) exhibit prolonged half-lives in vivo. The absence of fluorine in the target compound suggests faster metabolic clearance but reduced risk of toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.